molecular formula C4H10 B045063 N-Butane-2,2,3,3-D4 CAS No. 24330-31-2

N-Butane-2,2,3,3-D4

Cat. No. B045063
CAS RN: 24330-31-2
M. Wt: 62.15 g/mol
InChI Key: IJDNQMDRQITEOD-KHORGVISSA-N
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Description

Synthesis Analysis

The synthesis of N-Butane-2,2,3,3-D4 involves the selective isotopic labeling of butane with deuterium. Although the specific synthesis processes for deuterated butane are not detailed in the available literature from the search, typical methods may include the exchange reactions in the presence of deuterium gas or the chemical reduction of precursor compounds with deuterated reducing agents. These methods aim to introduce deuterium atoms at precise positions within the butane molecule to achieve the desired isotopologue.

Molecular Structure Analysis

An electron diffraction investigation on the molecular structure of n-butane provides insights into the general structural aspects relevant to N-Butane-2,2,3,3-D4 (Kuchitsu, 1959). This study, while focusing on non-deuterated n-butane, outlines the molecular dimensions, such as bond lengths and angles, that would be similar in the deuterated variant. The presence of deuterium might slightly alter these parameters due to the isotope effect, affecting vibrational modes and molecular dynamics.

Chemical Reactions and Properties

Chemical reactions involving N-Butane-2,2,3,3-D4 would be influenced by the kinetic isotope effect, where the presence of deuterium affects the reaction rates. Studies on n-butane's reactivity, such as its oxidative dehydrogenation, offer a comparative basis to predict how deuterium substitution might alter reaction pathways and products (Zhang et al., 2008).

Physical Properties Analysis

The introduction of deuterium into butane leads to changes in its physical properties, such as density, boiling point, and vibrational spectra. Research on the molecular dynamics of liquid n-butane near its boiling point provides a foundation for understanding how these properties might be adjusted in the deuterated form (Ryckaert & Bellemans, 1975).

Scientific Research Applications

  • Engine Performance : N-Butane blended with dimethyl ether (DME) fuel can improve engine power output and fuel consumption, offering a viable alternative to diesel in compression ignition engines (Lee, Oh, Choi, & Kang, 2011).

  • Chemical Catalysis : When catalyzed by HZSM-5, N-Butane cracking produces hydrogen and various hydrocarbons, such as butenes, methane, and ethylene. This process is governed by the distribution of carbonium ions (Krannila, Haag, & Gates, 1992).

  • Molecular Spectroscopy : Electron momentum spectroscopy has been utilized as a conformational probe for studying molecular structures like N-Butane, helping to understand their conformations (Deleuze, Pang, Salam, & Shang, 2001).

  • Membrane Technology : N-Butane has been used in studies involving PDMS membranes, which are employed for separating organic vapors from permanent gases, demonstrating increased permeability for large, condensable vapors like N-Butane (Pinnau & He, 2004).

  • Combustion Studies : Research on the combustion of N-Butane and its isomers in internal combustion engines has provided insights into the kinetics and mechanisms of these processes (Wilk et al., 1990).

Safety And Hazards

N-Butane-2,2,3,3-D4 is extremely flammable and may explode if heated . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented .

properties

IUPAC Name

2,2,3,3-tetradeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butane-2,2,3,3-D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Butane-2,2,3,3-D4
Reactant of Route 2
N-Butane-2,2,3,3-D4
Reactant of Route 3
N-Butane-2,2,3,3-D4
Reactant of Route 4
N-Butane-2,2,3,3-D4
Reactant of Route 5
N-Butane-2,2,3,3-D4
Reactant of Route 6
N-Butane-2,2,3,3-D4

Citations

For This Compound
2
Citations
JR McNesby, AS Gordon - Journal of the American Chemical …, 1956 - ACS Publications
Mixtures of re-butane-2, 2, 3, 3-d4 and acetone-de and of re-butane and acetone-ds were irradiated with a medium pressure mercury arc. From the analysis of the methanes produced …
Number of citations: 29 pubs.acs.org
J Torok, S Sandler - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
A method is proposed for the derivation of a mathematical equation that relates the kinetic parameters of the propagation reactions of homogeneous free-radical chain reactions to the …
Number of citations: 4 cdnsciencepub.com

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